molecular formula C15H16N4O2S B275081 ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B275081
M. Wt: 316.4 g/mol
InChI Key: SDSYSMKJTLMPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is not fully understood. However, it has been proposed that this compound may act by inhibiting various enzymes involved in cellular processes, such as DNA replication and protein synthesis. It may also act by modulating protein-protein interactions and altering cellular signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal activity against various strains of fungi. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in lab experiments is its potential as a tool for studying the function of various proteins. Its ability to modulate protein-protein interactions makes it a useful tool for studying protein complexes and signaling pathways. However, one limitation of using this compound in lab experiments is its cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. One direction is the further study of its potential as an anticancer agent and antifungal agent. Another direction is the study of its potential as a modulator of protein-protein interactions and signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in various fields of science.

Synthesis Methods

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is synthesized using various methods, including the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-amino-4-methylthiophene-3-carboxylic acid, followed by esterification with ethanol. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-amino-4-methylthiophene-3-carboxylic acid, followed by cyclization with trifluoroacetic anhydride and triethylamine.

Scientific Research Applications

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anticancer agent, antifungal agent, and anti-inflammatory agent. It has also been studied for its potential as a modulator of protein-protein interactions and as a tool for studying the function of various proteins.

properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 4-(3,5-dimethylpyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H16N4O2S/c1-5-21-15(20)12-10(4)11-13(16-7-17-14(11)22-12)19-9(3)6-8(2)18-19/h6-7H,5H2,1-4H3

InChI Key

SDSYSMKJTLMPIK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3C(=CC(=N3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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